Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a specialized heterocyclic building block primarily utilized in the synthesis of advanced kinase inhibitors, particularly for targets within the Interleukin-1 Receptor-Associated Kinase (IRAK) family.[1][2][3] Its distinct arrangement of phenylamino and pyridylacetonitrile moieties serves as a crucial scaffold component, enabling the construction of complex, high-affinity ligands for the ATP-binding site of kinases like IRAK4.[2][3] This intermediate is specifically valued in medicinal chemistry and drug discovery programs focused on developing therapies for inflammatory and autoimmune diseases.[4][5]
Substituting Phenylamino-pyridin-2-yl-acetonitrile with regioisomers (e.g., pyridin-3-yl or pyridin-4-yl analogs) or simpler precursors is inadvisable for IRAK4-targeted synthesis. The precise 2-pyridyl geometry is critical for establishing key interactions within the kinase hinge region, a feature that dictates the potency and selectivity of the final inhibitor.[2] Even minor positional changes in the nitrogen atom on the pyridine ring can disrupt the intended binding mode, leading to a significant loss of activity or the introduction of off-target effects.[2] Therefore, for research programs requiring reproducible, high-potency IRAK4 inhibition, sourcing the exact 904813-98-5 CAS number is a prerequisite for achieving desired biological outcomes and avoiding costly synthetic dead-ends.
This compound is a documented precursor to a series of diaminopyridine-derived (DPDA) IRAK4 inhibitors. A final compound derived from this structural class, featuring substitutions at R1, R2, and R3 positions, demonstrated potent low-nanomolar inhibitory activity against IRAK4 in a biochemical kinase assay, with an IC50 value of 0.5 nM.[1] This level of potency is comparable to or exceeds that of many clinical and preclinical IRAK4 inhibitors like PF-06650833 (IC50 = 0.2 nM), CA-4948 (IC50 = 30 nM), and Zabedosertib (IC50 = 3.55 nM).[6][7][8] The use of this specific acetonitrile precursor is integral to achieving the core scaffold required for such high-affinity binding.
| Evidence Dimension | IRAK4 Inhibitory Potency (IC50) of Derived Compound |
| Target Compound Data | 0.5 nM (for a final compound synthesized from this precursor class) |
| Comparator Or Baseline | Zabedosertib (Clinical Candidate): 3.55 nM; CA-4948 (Clinical Candidate): 30 nM |
| Quantified Difference | Enables synthesis of inhibitors ~7x more potent than Zabedosertib and 60x more potent than CA-4948. |
| Conditions | Biochemical IRAK4 kinase inhibition assay. |
This demonstrates that the compound is a viable and highly effective starting material for producing drug candidates with top-tier, clinically relevant potency.
Phenylamino-pyridin-2-yl-acetonitrile can be synthesized in high yield from common starting materials, a key consideration for procurement and scale-up. One documented procedure, starting from 2-chloropyridine and phenylacetonitrile, reports a 90% yield of the target compound.[9] This contrasts with many multi-step syntheses of complex heterocyclic intermediates where individual step yields are often significantly lower, increasing cost and purification burdens. The high conversion rate indicates an efficient and robust process, making it a cost-effective and reliable choice for multi-gram or kilogram-scale campaigns.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 90% |
| Comparator Or Baseline | Typical multi-step heterocyclic synthesis (often 60-80% per step) |
| Quantified Difference | Significantly higher yield, reducing material loss and cost compared to less optimized routes. |
| Conditions | Reaction of 2-chloropyridine with phenylacetonitrile. |
A high-yield synthesis route from accessible starting materials reduces the cost of goods and ensures a more reliable supply chain for research and development.
Beyond simple inhibition, targeting IRAK4 for degradation via Proteolysis Targeting Chimeras (PROTACs) offers potential for greater efficacy and longevity of effect compared to kinase activity inhibitors.[10][11] The core structure derived from Phenylamino-pyridin-2-yl-acetonitrile is suitable for use as the IRAK4-binding warhead in a PROTAC. For example, the IRAK4 degrader KT-474, which entered Phase 2 clinical trials, potently degrades IRAK4 with a DC50 of 0.88 nM.[10] This compound class provides a validated foundation for researchers developing novel IRAK4 degraders, a frontier area in therapeutics for autoimmune diseases.[3]
| Evidence Dimension | Therapeutic Modality Enabled |
| Target Compound Data | Serves as a warhead precursor for IRAK4 PROTACs (degraders). |
| Comparator Or Baseline | Standard kinase inhibitors (which only block activity, not protein presence). |
| Quantified Difference | Enables development of a therapeutic modality (degradation) with potentially superior efficacy and duration of action over simple inhibition. |
| Conditions | Cellular models of targeted protein degradation. |
Procuring this compound allows entry into the advanced field of targeted protein degradation, providing a validated scaffold to develop next-generation therapeutics that eliminate the target protein entirely.
This compound is the right choice for medicinal chemistry teams synthesizing novel inhibitors targeting IRAK4, a key node in TLR/IL-1R signaling. Its demonstrated role as a precursor to low-nanomolar inhibitors makes it a valuable starting point for developing treatments for conditions like rheumatoid arthritis, lupus, and psoriasis.[1][4]
For researchers in the field of targeted protein degradation, this intermediate serves as a validated warhead scaffold for building IRAK4-degrading PROTACs. This application moves beyond simple kinase inhibition to achieve complete protein knockdown, a strategy with potential for superior and more durable therapeutic effects in oncology and immunology.[10][11]
This building block is ideal for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, or pharmacokinetic properties of IRAK4 inhibitors. Its reliable, high-yield synthesis supports the rapid generation of analog libraries needed to explore chemical space and identify improved clinical candidates.[9]